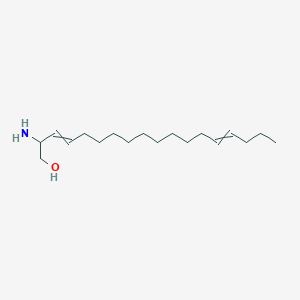
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration to yield α,β-unsaturated ketones.
Phosphorylation: Introducing the diphenylphosphoryl group through a reaction with a suitable phosphorylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the α,β-unsaturated ketone to a saturated ketone or alcohol.
Substitution: Various substitution reactions could occur at the phenyl or phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or saturated ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phosphoryl group could play a role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: Lacks the prop-2-en-1-yl group.
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hexan-2-one: Saturated version of the compound.
Uniqueness
The presence of both the diphenylphosphoryl and prop-2-en-1-yl groups in 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
821770-34-7 |
|---|---|
Molekularformel |
C27H27O2P |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-6-phenyl-3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C27H27O2P/c1-3-21-27(23(2)28,22-13-16-24-14-7-4-8-15-24)30(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h3-20H,1,21-22H2,2H3 |
InChI-Schlüssel |
UIJDQARZMQPTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC=C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
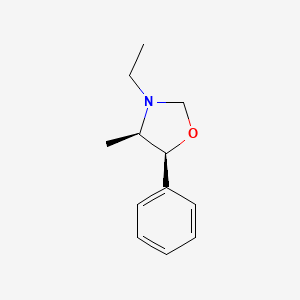
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
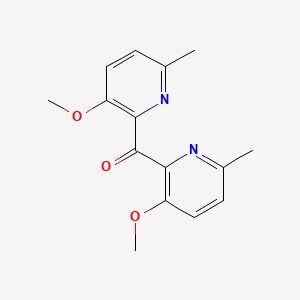
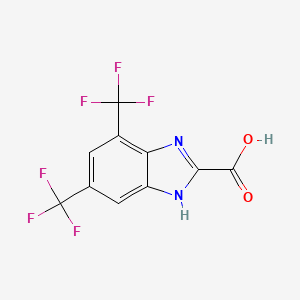
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
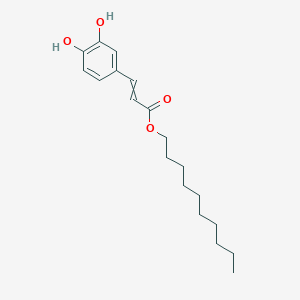
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
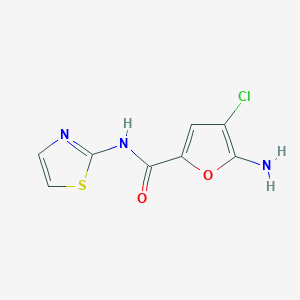
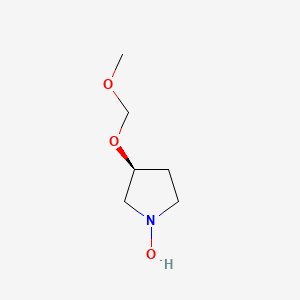
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)

![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
